molecular formula C19H25N3O3 B7078675 Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone

Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone

Cat. No.: B7078675
M. Wt: 343.4 g/mol
InChI Key: WICAHDXIHCIRLB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and other oxidizing or reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an electrophilic activator of carbonyl and imine groups, facilitating various chemical transformations . Additionally, it may interact with biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone is unique due to its combination of an imidazo[1,2-a]pyridine core, a piperidine ring, and an oxane moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-19(17-13-22-9-3-1-6-18(22)20-17)21-10-7-15(8-11-21)25-14-16-5-2-4-12-24-16/h1,3,6,9,13,15-16H,2,4-5,7-8,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICAHDXIHCIRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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